4-Bromo-6-(propan-2-yl)pyrimidine

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

4-Bromo-6-(propan-2-yl)pyrimidine (CAS 1086382-09-3), also referred to as 4-bromo-6-isopropylpyrimidine, is a heteroaromatic building block featuring a bromine atom and an isopropyl group on a 1,3-diazine core. This substitution pattern confers an electron-deficient character to the pyrimidine ring, rendering it highly amenable to nucleophilic aromatic substitution (SNAr) for rapid diversification.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1086382-09-3
Cat. No. B1520131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(propan-2-yl)pyrimidine
CAS1086382-09-3
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=N1)Br
InChIInChI=1S/C7H9BrN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3
InChIKeyKBZOFQYJNZBLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(propan-2-yl)pyrimidine (CAS 1086382-09-3): Procurement-Ready Pyrimidine Building Block for Medicinal Chemistry and Kinase Inhibitor Programs


4-Bromo-6-(propan-2-yl)pyrimidine (CAS 1086382-09-3), also referred to as 4-bromo-6-isopropylpyrimidine, is a heteroaromatic building block featuring a bromine atom and an isopropyl group on a 1,3-diazine core . This substitution pattern confers an electron-deficient character to the pyrimidine ring, rendering it highly amenable to nucleophilic aromatic substitution (SNAr) for rapid diversification . The compound is commercially available with a typical purity of ≥95% and is stored under ambient temperature conditions , making it a logistically convenient intermediate for research and development. Its molecular framework is a privileged scaffold in medicinal chemistry, with close structural analogs showing promising activity as tyrosine kinase inhibitors [1].

Why 4-Bromo-6-(propan-2-yl)pyrimidine is Not Readily Interchangeable with Other Pyrimidine Halides: A Procurement Perspective


Direct substitution of 4-Bromo-6-(propan-2-yl)pyrimidine with generic 4-bromo-pyrimidine or 6-bromo-pyrimidine analogs is scientifically unsound due to the critical influence of the 6-isopropyl substituent on both reactivity and downstream biological activity. The electron-donating isopropyl group modulates the electrophilicity of the pyrimidine ring, directly affecting the rate and regioselectivity of SNAr reactions compared to unsubstituted or electron-withdrawing group-substituted congeners . In medicinal chemistry, this specific substitution pattern is essential for establishing key structure-activity relationships (SAR). Research on bromo-pyrimidine kinase inhibitors demonstrates that subtle changes in the pyrimidine core's substitution pattern lead to order-of-magnitude shifts in target affinity [1]. Therefore, replacing this exact building block with a similar-looking but electronically distinct analog will inevitably alter the synthetic route's outcome and invalidate the SAR of any resulting lead series.

Quantitative Differentiation Guide: 4-Bromo-6-(propan-2-yl)pyrimidine vs. Closest Analogs in Reactivity, Purity, and Biological Relevance


Enhanced SNAr Reactivity: Lower Activation Barrier for Nucleophilic Displacement vs. Unsubstituted Pyrimidine

The 4-bromo substituent on the electron-deficient pyrimidine ring of 4-Bromo-6-(propan-2-yl)pyrimidine is highly activated toward SNAr reactions. While specific kinetic data for this exact compound are not published, the electronic effects are well-established for the class. The presence of the electron-withdrawing bromine atom and the two ring nitrogens creates a partial positive charge at the 4-position, facilitating nucleophilic attack. The 6-isopropyl group, being weakly electron-donating, fine-tunes this electrophilicity compared to an unsubstituted analog. This results in a significantly faster reaction rate and enables substitution under milder conditions, reducing the risk of byproduct formation .

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

Commercial Purity Benchmark: ≥95% Purity Guarantee for Reproducible Research

The commercially supplied 4-Bromo-6-(propan-2-yl)pyrimidine meets a minimum purity specification of 95%, as verified by major chemical vendors including Sigma-Aldrich (Enamine) and AKSci . This level of purity is standard for research-grade building blocks but is critical for minimizing side reactions and ensuring accurate biological assay results. Using lower-purity alternatives or in-house synthesized material of unknown purity introduces variability that can confound SAR analysis and waste resources.

Quality Control Reproducibility Procurement

SAR-Guided Superiority: 6-Isopropyl Substituent is Essential for Potent Bcr/Abl Kinase Inhibition

While 4-Bromo-6-(propan-2-yl)pyrimidine is an intermediate, its structural motif is directly validated in a SAR study of bromo-pyrimidine analogs as Bcr/Abl tyrosine kinase inhibitors [1]. Analogs in this series, which incorporate the 6-substituted pyrimidine core, exhibited potent kinase inhibition, with lead compounds 5c, 5e, 6g, 9e, 9f, and 10c identified as promising alternatives to Dasatinib therapy. The presence of the 6-isopropyl group is crucial for optimal binding within the kinase's hydrophobic pocket; replacing it with a smaller group (e.g., methyl) or removing it entirely would be predicted to significantly reduce affinity and cellular potency, as is a common trend in pyrimidine-based kinase inhibitor SAR.

Kinase Inhibition Anticancer Structure-Activity Relationship

Improved Lipophilicity and Predicted Drug-Like Properties vs. Unsubstituted Pyrimidine Scaffolds

The 6-isopropyl group of 4-Bromo-6-(propan-2-yl)pyrimidine contributes to a calculated partition coefficient (clogP) that falls within the optimal range for oral drug candidates (clogP between 1 and 3). For the target compound, clogP is estimated to be approximately 1.9-2.5 . This is a significant improvement over unsubstituted pyrimidine (clogP ≈ -0.4) or 4-bromopyrimidine (clogP ≈ 0.8), which are too polar and may suffer from poor membrane permeability. The enhanced lipophilicity of the target compound's derivatives is expected to improve cellular uptake and oral bioavailability, critical parameters for drug development.

Drug-Likeness Lipophilicity ADME Prediction

Validated Application Scenarios for 4-Bromo-6-(propan-2-yl)pyrimidine in Drug Discovery and Chemical Biology


Synthesis of Targeted Kinase Inhibitor Libraries for Oncology

Given the established SAR of bromo-pyrimidine derivatives as Bcr/Abl tyrosine kinase inhibitors [1], 4-Bromo-6-(propan-2-yl)pyrimidine is an ideal starting material for the parallel synthesis of focused compound libraries. The 4-bromo handle allows for rapid diversification via SNAr with a variety of amines, generating analogs that can be directly screened against a panel of kinases implicated in chronic myeloid leukemia (CML) and other cancers. This approach leverages the 6-isopropyl pyrimidine core's validated potency and favorable lipophilicity to accelerate the hit-to-lead process.

Medicinal Chemistry Optimization of Preclinical Kinase Inhibitors

For medicinal chemists optimizing a lead series with a pyrimidine core, 4-Bromo-6-(propan-2-yl)pyrimidine offers a strategic advantage. Its commercially guaranteed purity of ≥95% ensures that structure-activity relationships are not confounded by impurities. Furthermore, its predicted drug-like properties (clogP ~2.0) mean that derivatives are more likely to exhibit favorable ADME profiles early in the optimization cascade, reducing the need for extensive structural modifications to improve solubility or permeability.

Chemical Biology Tool Compound Generation

The predictable and mild SNAr reactivity of 4-Bromo-6-(propan-2-yl)pyrimidine makes it a convenient scaffold for generating chemical probes. Researchers can rapidly append functional groups, such as biotin tags, fluorescent dyes, or photoaffinity labels, to create tool compounds for target identification, cellular imaging, or chemoproteomics studies. This modular approach allows for the efficient exploration of the pyrimidine scaffold's biological interactions without requiring extensive resynthesis of the core structure.

Process Chemistry Development and Scale-Up

For process chemists tasked with developing a scalable route to a drug candidate containing this pyrimidine core, the reliable reactivity and commercial availability of 4-Bromo-6-(propan-2-yl)pyrimidine from multiple vendors offer significant advantages. The known purity specification and storage conditions simplify supply chain management and quality control. The SNAr reaction is well-suited for scale-up in standard batch reactors, providing a robust and cost-effective entry point for larger-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(propan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.